molecular formula C7H10NO3P B3026453 (2-Amino-5-methylphenyl)phosphonic acid CAS No. 69675-98-5

(2-Amino-5-methylphenyl)phosphonic acid

Cat. No.: B3026453
CAS No.: 69675-98-5
M. Wt: 187.13 g/mol
InChI Key: WFEPUKFABWDABK-UHFFFAOYSA-N
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Description

(2-Amino-5-methylphenyl)phosphonic acid is an organic compound with the molecular formula C7H10NO3P. It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a benzene ring substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-5-methylphenol with phosphorous acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-methylphenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amines, esters, and other substituted phosphonic acids .

Scientific Research Applications

(2-Amino-5-methylphenyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (2-Amino-5-methylphenyl)phosphonic acid
  • (2-Amino-4-methylphenyl)phosphonic acid
  • (2-Amino-6-methylphenyl)phosphonic acid
  • (2-Amino-3-methylphenyl)phosphonic acid

Comparison: While these compounds share a similar core structure, the position of the methyl group on the benzene ring can significantly influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which can affect its binding affinity to enzymes and its overall biological activity .

Properties

IUPAC Name

(2-amino-5-methylphenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEPUKFABWDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293099
Record name (2-amino-5-methylphenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69675-98-5
Record name NSC87208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87208
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Record name (2-amino-5-methylphenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-5-methylphenyl)phosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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